2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards synthesizing novel derivatives of 1,3,4-oxadiazole and thiophene, focusing on their structural characterization using advanced techniques like NMR, IR, and mass spectrometry. These studies aim to expand the chemical space of these heterocycles due to their promising biological activities. For instance, the synthesis of novel 1,3,4-oxadiazole derivatives containing benzimidazole moiety has been documented, showcasing the utility of NMR studies in elucidating their structure (Li Ying-jun, 2012).
Antimicrobial Applications
Several synthesized derivatives of 1,3,4-oxadiazole have been evaluated for their antibacterial activity, with some compounds showing significant activity against various bacterial strains. These findings highlight the potential of 1,3,4-oxadiazole derivatives as a scaffold for developing new antibacterial agents (K. Ramalingam et al., 2019).
Anticancer Properties
The exploration of 1,3,4-oxadiazole derivatives for their anticancer properties has been a notable area of research. Certain derivatives have been designed, synthesized, and evaluated for their ability to inhibit specific cancer-related proteins, demonstrating considerable anticancer activities in vitro. This suggests their potential role in cancer therapy, emphasizing the importance of structural modifications for enhanced activity (Ishan I. Panchal et al., 2020).
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-11(2)27(23,24)14-6-4-13(5-7-14)10-16(22)20-15-8-9-26-17(15)18-19-12(3)21-25-18/h4-9,11H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRUXRYXIAXFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.